molecular formula C23H17BrCl2FNO B2562768 (4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime CAS No. 338416-02-7

(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime

Cat. No. B2562768
CAS RN: 338416-02-7
M. Wt: 493.2
InChI Key: PFLJUXYOITWYHT-WEMUOSSPSA-N
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Description

“(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime” is a chemical compound . It is an oxime derivative, a class of compounds that play a significant role in the development of pharmaceuticals and pesticides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 549.6±60.0 °C .

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. Oxime derivatives like this compound are often used in the development of pharmaceuticals and pesticides, suggesting they may interact with biological systems in specific ways .

properties

IUPAC Name

(Z)-1-(4-bromophenyl)-N-[(2-chloro-6-fluorophenyl)methoxy]-1-[2-(4-chlorophenyl)cyclopropyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrCl2FNO/c24-16-8-4-15(5-9-16)23(19-12-18(19)14-6-10-17(25)11-7-14)28-29-13-20-21(26)2-1-3-22(20)27/h1-11,18-19H,12-13H2/b28-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLJUXYOITWYHT-WEMUOSSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOCC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OCC2=C(C=CC=C2Cl)F)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrCl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime

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